Cas no 2137825-21-7 (Rac-(3r,4r)-4-ethoxyoxan-3-amine)

Rac-(3r,4r)-4-ethoxyoxan-3-amine 化学的及び物理的性質
名前と識別子
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- rac-(3r,4r)-4-ethoxyoxan-3-amine
- Rac-(3r,4r)-4-ethoxyoxan-3-amine
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- インチ: 1S/C7H15NO2/c1-2-10-7-3-4-9-5-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
- InChIKey: JZSLZBXWAKUKKH-RNFRBKRXSA-N
- ほほえんだ: O1CC[C@H]([C@@H](C1)N)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 44.5
Rac-(3r,4r)-4-ethoxyoxan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-696924-0.1g |
rac-(3R,4R)-4-ethoxyoxan-3-amine |
2137825-21-7 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-696924-0.05g |
rac-(3R,4R)-4-ethoxyoxan-3-amine |
2137825-21-7 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-696924-5.0g |
rac-(3R,4R)-4-ethoxyoxan-3-amine |
2137825-21-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-696924-2.5g |
rac-(3R,4R)-4-ethoxyoxan-3-amine |
2137825-21-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-696924-1.0g |
rac-(3R,4R)-4-ethoxyoxan-3-amine |
2137825-21-7 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-696924-0.25g |
rac-(3R,4R)-4-ethoxyoxan-3-amine |
2137825-21-7 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-696924-0.5g |
rac-(3R,4R)-4-ethoxyoxan-3-amine |
2137825-21-7 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-696924-10.0g |
rac-(3R,4R)-4-ethoxyoxan-3-amine |
2137825-21-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 |
Rac-(3r,4r)-4-ethoxyoxan-3-amine 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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8. Book reviews
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Rac-(3r,4r)-4-ethoxyoxan-3-amineに関する追加情報
Comprehensive Overview of Rac-(3r,4r)-4-ethoxyoxan-3-amine (CAS No. 2137825-21-7): Properties, Applications, and Research Insights
In the realm of organic chemistry and pharmaceutical research, Rac-(3r,4r)-4-ethoxyoxan-3-amine (CAS No. 2137825-21-7) has emerged as a compound of significant interest due to its unique structural features and potential applications. This chiral amine, characterized by its ethoxy-substituted oxane ring, is increasingly studied for its role in asymmetric synthesis and drug discovery. The compound's stereochemical complexity and functional group versatility make it a valuable intermediate for designing bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
The growing demand for chiral building blocks in medicinal chemistry has propelled research into compounds like Rac-(3r,4r)-4-ethoxyoxan-3-amine. Its CAS No. 2137825-21-7 serves as a critical identifier in chemical databases, facilitating collaborations between academia and industry. Recent studies highlight its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in drug discovery due to their involvement in numerous physiological processes. Researchers are also exploring its utility in catalysis, where its stereocenters could influence enantioselective reactions—a key focus area for sustainable chemistry.
From a synthetic perspective, the ethoxyoxan-3-amine scaffold offers intriguing possibilities for structure-activity relationship (SAR) studies. Its oxygen-containing heterocycle mimics motifs found in natural products, aligning with the pharmaceutical industry's push toward bioinspired drug design. Analytical techniques such as HPLC chiral separation and X-ray crystallography are often employed to characterize its racemic mixture, addressing common queries about purity and stereoconfiguration. These aspects are crucial for researchers investigating molecular recognition or ligand-protein interactions.
Beyond its chemical attributes, Rac-(3r,4r)-4-ethoxyoxan-3-amine intersects with several trending topics in science. For instance, its potential role in neurodegenerative disease research resonates with the global focus on aging populations. The compound's lipophilic balance—a frequently searched term in ADME (Absorption, Distribution, Metabolism, Excretion) studies—makes it a candidate for optimizing blood-brain barrier permeability. Furthermore, its synthesis often involves green chemistry principles, addressing environmental concerns in pharmaceutical manufacturing.
As the scientific community continues to explore CAS No. 2137825-21-7, its relevance extends to high-throughput screening platforms and fragment-based drug discovery. The compound's conformational flexibility allows for diverse binding modes, a feature highly sought after in allosteric modulator development. With the rise of AI-assisted molecular design, datasets containing such chiral amines are becoming invaluable for training predictive algorithms—an area garnering substantial attention in computational chemistry circles.
In summary, Rac-(3r,4r)-4-ethoxyoxan-3-amine represents a nexus of synthetic utility and biological potential. Its study addresses pressing questions in medicinal chemistry optimization while contributing to broader discussions about sustainable synthesis and precision therapeutics. As research progresses, this compound may well become a cornerstone in the development of next-generation small-molecule therapeutics with improved selectivity and safety profiles.
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